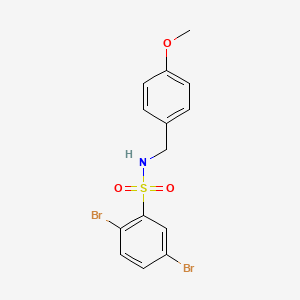

2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dibromo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br2NO3S/c1-20-12-5-2-10(3-6-12)9-17-21(18,19)14-8-11(15)4-7-13(14)16/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFOFDJIRRUCKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Coupling of Pre-Brominated Intermediates

An alternative route involves the reaction of 2,5-dibromobenzenesulfonyl chloride with 4-methoxybenzylamine in aqueous Na₂CO₃ at pH 10. This one-pot method avoids separate bromination and alkylation steps but requires precise control of reaction pH to prevent hydrolysis of the sulfonyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 150 W) reduces reaction times from hours to minutes. For example, N-alkylation completes within 15 minutes under microwave conditions, though yields remain comparable to conventional methods (82–87%).

Structural Characterization and Validation

Synthetic products are validated using spectroscopic techniques:

- IR Spectroscopy : The sulfonamide group exhibits characteristic stretches at 1336–1341 cm⁻¹ (asymmetric S=O) and 1160–1180 cm⁻¹ (symmetric S=O).

- ¹H-NMR : The 4-methoxybenzyl group appears as a singlet at δ 3.36 ppm (OCH₃) and a multiplet at δ 4.67 ppm (CH₂).

- Mass Spectrometry : Molecular ion peaks at m/z 421 [M]⁺ confirm the incorporation of bromine atoms.

Challenges and Optimization Strategies

- Regioselectivity : Bromination at the 4- and 5-positions (rather than 2- and 5-) can occur if electron-donating groups are improperly positioned. Using electron-withdrawing sulfonamide groups directs bromination to the desired positions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve alkylation yields by stabilizing ionic intermediates, while non-polar solvents (e.g., toluene) favor sulfonylation.

Industrial-Scale Considerations

For large-scale synthesis, chlorobenzene is preferred over DMF due to its lower cost and ease of removal via distillation. Continuous flow reactors enhance bromination efficiency by maintaining precise temperature control and reducing bromine waste.

Scientific Research Applications

2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing inhibitors for enzymes or receptors.

Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein interactions.

Industrial Applications: The compound’s derivatives are used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. The presence of bromine atoms and the sulfonamide group can enhance its binding affinity and specificity towards molecular targets. The methoxybenzyl group may contribute to the compound’s overall stability and solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key differences between 2,5-dibromo-N-(4-methoxybenzyl)benzenesulfonamide and its analogs:

Notes:

- Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability enhance lipophilicity and may improve membrane permeability compared to chlorine analogs .

- Methoxybenzyl vs.

- Tetrahydrofuran vs. Benzyl : The tetrahydrofuran-2-ylmethyl substituent introduces an oxygen atom, which could improve solubility in polar solvents but reduce stability due to ring strain .

Crystallographic and Stability Data

- Crystal Packing : Analogs like 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide exhibit intermolecular hydrogen bonding between sulfonyl oxygen and amine hydrogen, stabilizing the crystal lattice. Similar interactions are expected in the target compound .

- Thermal Stability : Brominated sulfonamides generally exhibit higher melting points than chlorinated ones due to stronger van der Waals forces .

Biological Activity

2,5-Dibromo-N-(4-methoxybenzyl)benzenesulfonamide is a sulfonamide derivative notable for its biological activity, particularly as an enzyme inhibitor. This compound features a benzenesulfonamide core with two bromine substituents and a methoxybenzyl group, which contributes to its solubility and reactivity. The unique structural configuration enhances its potential applications in antimicrobial and anticancer therapies.

The primary biological activity of this compound is attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in microorganisms. By disrupting folic acid production, this compound exhibits antimicrobial properties , effectively inhibiting microbial growth. Additionally, it has shown potential against other enzymes such as acetylcholinesterase and lipoxygenase, indicating a broader spectrum of biological activity.

Synthesis

The synthesis of this compound involves several key steps:

- Bromination : Introduction of bromine atoms at the 2 and 5 positions of the benzenesulfonamide.

- N-alkylation : Reaction with 4-methoxybenzyl chloride to form the N-(4-methoxybenzyl) derivative.

- Purification : Techniques such as recrystallization or chromatography are used for purification.

This method can be optimized for large-scale production using continuous flow reactors.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary of significant findings:

| Biological Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Inhibition of DHPS | 0.5 | Dihydropteroate synthase | |

| Antimicrobial Activity | 1.0 | Various Gram-positive bacteria | |

| Acetylcholinesterase Inhibition | 3.0 | Acetylcholinesterase |

Antimicrobial Efficacy

In a study assessing the antimicrobial properties of sulfonamides, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against Staphylococcus aureus and Escherichia coli, showcasing its potential as a therapeutic agent in treating bacterial infections .

Structure-Activity Relationship (SAR)

Research on the structure-activity relationship revealed that modifications in the bromine and methoxy groups significantly affect biological activity. For instance, compounds with different halogen substitutions exhibited varying levels of DHPS inhibition, highlighting the importance of structural configuration in enhancing efficacy .

Q & A

Q. Optimization Considerations :

- Solvents : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reactivity .

- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions; bromination may require room temperature or mild heating .

- Yield Improvement : Use excess sulfonyl chloride (1.2–1.5 equiv) and monitor reaction progress via TLC or HPLC .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, aromatic protons influenced by bromine) .

- X-ray Crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve bond angles and torsion angles, critical for confirming the sulfonamide linkage and bromine placement .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₂Br₂N₂O₃S: ~454.9 g/mol).

Q. Data Interpretation Tips :

- Compare crystallographic data (e.g., unit cell parameters) with analogous sulfonamides to validate structural assignments .

Advanced: How do structural features (bromine, methoxybenzyl) influence biological activity and target selectivity?

Answer:

Mechanistic Insights :

- Bromine Substituents : Enhance electrophilicity and binding to nucleophilic residues (e.g., cysteine or lysine) in enzymes like DNA gyrase or tubulin, as seen in related dibromo-sulfonamides .

- Methoxybenzyl Group : Improves solubility and membrane permeability via hydrophobic interactions and hydrogen bonding .

Q. Experimental Validation :

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with targets (e.g., tubulin’s colchicine-binding site) .

- Structure-Activity Relationship (SAR) Studies : Compare with analogs lacking bromine or methoxy groups to isolate functional contributions .

Advanced: How to address contradictions in reported biological data for sulfonamide analogs?

Answer:

Root Causes of Discrepancies :

Q. Resolution Strategies :

Standardize Assays : Use identical protocols (e.g., ATPase activity for DNA gyrase inhibition) .

Control Experiments : Include reference compounds (e.g., ciprofloxacin for gyrase inhibition) to calibrate activity .

Physicochemical Profiling : Measure logP and pKa to correlate solubility with observed bioactivity .

Advanced: What computational methods are suitable for predicting reactivity and stability?

Answer:

Recommended Approaches :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., bromine centers) .

- MD Simulations : Analyze conformational stability in aqueous vs. lipid environments using GROMACS .

- Degradation Studies : Simulate hydrolysis pathways under acidic/basic conditions via Gaussian09 .

Q. Validation :

- Compare computed spectra (IR, UV-Vis) with experimental data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.